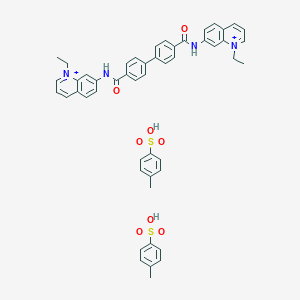
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction may lead to changes in the structure and function of these molecules, which can result in various physiological effects.
Effets Biochimiques Et Physiologiques
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, indicating its potential use as an antimicrobial and antifungal agent. Furthermore, the compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also fluorescent, making it a useful probe for the detection of metal ions in biological samples. However, the compound has some limitations, such as its potential toxicity and the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the compound's antimicrobial and antifungal properties can be further explored for the development of new antimicrobial agents. Finally, the compound's mechanism of action can be studied in more detail to better understand its physiological effects.
Conclusion:
In conclusion, Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been studied for its fluorescent properties, potential use as a photosensitizer in cancer treatment, antimicrobial and antifungal properties, and antioxidant properties. While the compound has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is synthesized through a series of chemical reactions. The synthesis method involves the reaction of quinoline with 4,4'-biphenylylenebis(carbonylimino) and 1-ethyl-p-toluenesulfonic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure to obtain the final product.
Applications De Recherche Scientifique
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has been extensively studied in scientific research due to its potential applications in various fields. The compound has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, the compound has been studied for its antimicrobial and antifungal properties.
Propriétés
Numéro CAS |
18355-51-6 |
|---|---|
Nom du produit |
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate |
Formule moléculaire |
C50H48N4O8S2+2 |
Poids moléculaire |
897.1 g/mol |
Nom IUPAC |
N-(1-ethylquinolin-1-ium-7-yl)-4-[4-[(1-ethylquinolin-1-ium-7-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C36H30N4O2.2C7H8O3S/c1-3-39-21-5-7-27-17-19-31(23-33(27)39)37-35(41)29-13-9-25(10-14-29)26-11-15-30(16-12-26)36(42)38-32-20-18-28-8-6-22-40(4-2)34(28)24-32;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-24H,3-4H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
Clé InChI |
FMFMFXBMGQXJOX-UHFFFAOYSA-P |
SMILES |
CC[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6CC)C=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CC[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6CC)C=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Autres numéros CAS |
18355-51-6 |
Synonymes |
7,7'-(4,4'-Biphenylylenebis(carbonylimino))bis(1-ethylquinolinium) di-p-toluenesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



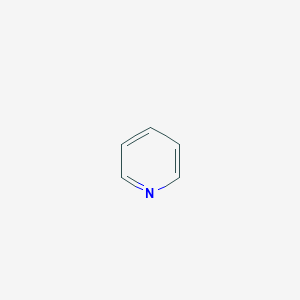
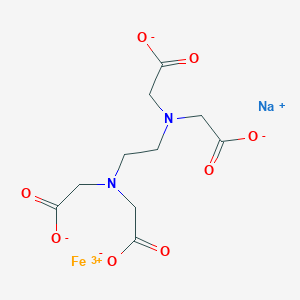
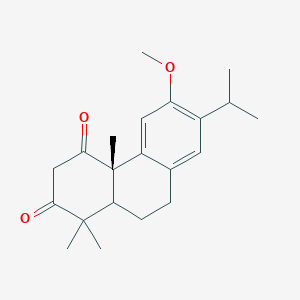
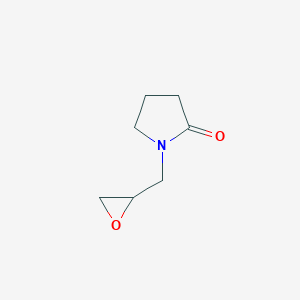
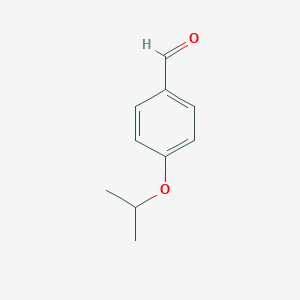
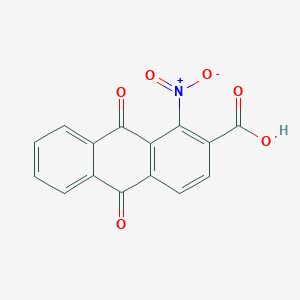
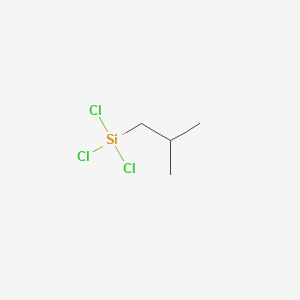

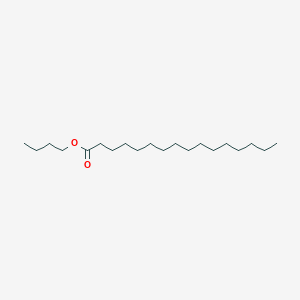
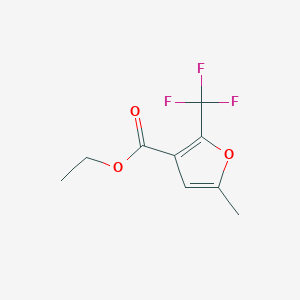
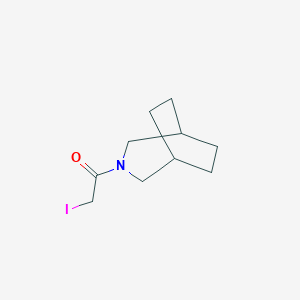
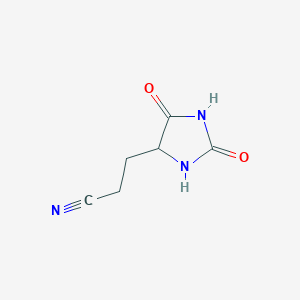
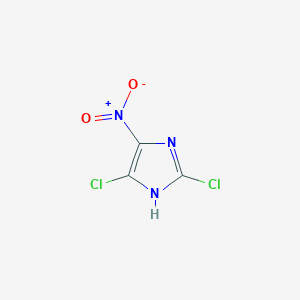
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)